molecular formula C9H10N2O2 B8074436 (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

Cat. No. B8074436
M. Wt: 178.19 g/mol
InChI Key: ZHNDGCJXEHFSRM-ZCFIWIBFSA-N
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Description

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : Novel synthesis methods for related compounds, such as (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, have been developed using Baylis–Hillman derivatives via reductive cyclization (Bakthadoss & Murugan, 2009).

  • Pharmacological Applications : Dibenz[b,f][1,4]oxazepin-11(10H)-ones and related compounds have shown significant inhibitory activity against human immunodeficiency virus type 1 reverse transcriptase, highlighting their potential in antiviral therapy (Klunder et al., 1992).

  • Kinase Inhibition : Benzoxazepine cores are present in several kinase inhibitors, and process development for scalable synthesis has been reported, underscoring their relevance in the development of therapeutic agents (Naganathan et al., 2015).

  • Neuropharmacology : Studies have synthesized and evaluated derivatives like 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones for their anticonvulsant and hypnotic properties, indicating their potential in treating neurological disorders (Deng et al., 2011).

  • Diverse Synthesis Applications : Methods like the Ugi reaction have been employed for the synthesis of dihydrobenzoxazepinones, illustrating the versatility of these compounds in organic synthesis (Moni et al., 2014).

  • Anticancer Properties : Some derivatives, such as 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine, have been found to exhibit potent antiproliferative activities against tumor cell lines, suggesting their potential use in cancer therapy (Yin et al., 2015).

properties

IUPAC Name

(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNDGCJXEHFSRM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

Synthesis routes and methods I

Procedure details

Name
O=C1Nc2ccccc2OCC1N1C(=O)c2ccccc2C1=O
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Synthesis routes and methods II

Procedure details

A suspension of 1.85 g of 3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one in 60 ml of absolute ethanol is treated with 0.31 ml of hydrazine hydrate and the reaction mixture is heated to reflux for 1.5 hr. After cooling to room temperature, the solid is removed by filtration and the filtrate is concentrated in vacuo. The residue is dissolved in chloroform and filtered and concentrated a second time to afford 3-amino-2,3-dihydro-1,5-benzoxazepin-4(5H)-one; m.p. 65°-70°; NMR (CDCl3) δ 6.50-7.60 (m, 4), 3.60-5.30 (m, 3), 3.25 [d (broad), 1].
Name
3-phthalimido-2,3-dihydro-1,5-benzoxazepin-4(5H)-one
Quantity
1.85 g
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reactant
Reaction Step One
Quantity
60 mL
Type
solvent
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Quantity
0.31 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 2
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 3
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 4
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 5
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Reactant of Route 6
(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one

Citations

For This Compound
2
Citations
PA Harris, BW King, D Bandyopadhyay… - Journal of medicinal …, 2016 - ACS Publications
The recent discovery of the role of receptor interacting protein 1 (RIP1) kinase in tumor necrosis factor (TNF)-mediated inflammation has led to its emergence as a highly promising …
Number of citations: 232 pubs.acs.org
PA Harris, SB Berger, JU Jeong, R Nagilla… - 2017 - ACS Publications
RIP1 regulates necroptosis and inflammation and may play an important role in contributing to a variety of human pathologies, including immune-mediated inflammatory diseases. Small…
Number of citations: 386 pubs.acs.org

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